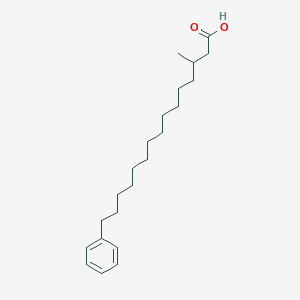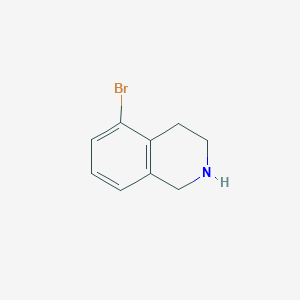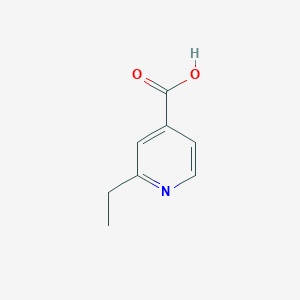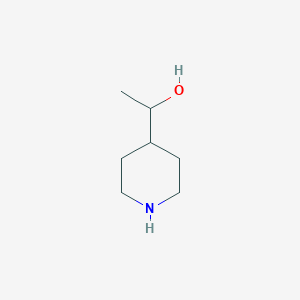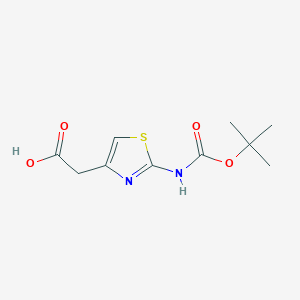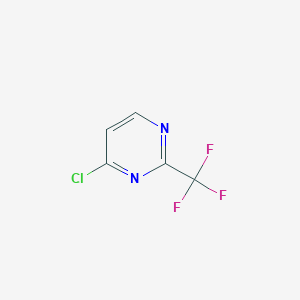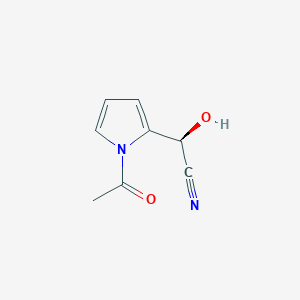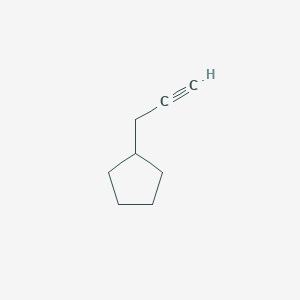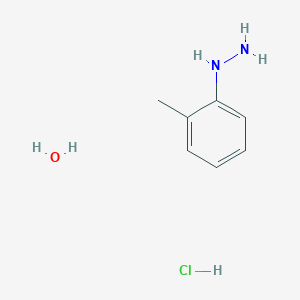
Ortho-tolylhydrazine hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Toluidine hydrazine hydrochloride is a widely used compound in scientific research. This compound is used in the synthesis of various organic compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of o-Toluidine hydrazine hydrochloride is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Efectos Bioquímicos Y Fisiológicos
O-Toluidine hydrazine hydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-Toluidine hydrazine hydrochloride is a useful compound for laboratory experiments. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, it should be noted that this compound can be toxic and should be handled with care.
Direcciones Futuras
There are many future directions for the study of o-Toluidine hydrazine hydrochloride. One area of research is the development of new catalysts using this compound. Another area of research is the study of its effects on various enzymes and proteins in the body. Additionally, the cytotoxic effects of this compound on cancer cells make it a promising candidate for the development of new cancer treatments.
In conclusion, o-Toluidine hydrazine hydrochloride is a valuable compound in scientific research. Its ability to inhibit the activity of enzymes and its cytotoxic effects on cancer cells make it a valuable tool in the study of enzyme kinetics and cancer biology. However, this compound should be handled with care due to its potential toxicity. There are many future directions for the study of o-Toluidine hydrazine hydrochloride, including the development of new catalysts and the study of its effects on various enzymes and proteins in the body.
Métodos De Síntesis
O-Toluidine hydrazine hydrochloride is synthesized by reacting o-Toluidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction yields o-Toluidine hydrazine hydrochloride as a crystalline solid.
Aplicaciones Científicas De Investigación
O-Toluidine hydrazine hydrochloride is widely used in scientific research. This compound is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the development of new catalysts and in the study of enzyme kinetics.
Propiedades
Número CAS |
123334-17-8 |
|---|---|
Nombre del producto |
Ortho-tolylhydrazine hydrochloride hydrate |
Fórmula molecular |
C7H13ClN2O |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(2-methylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH.H2O/c1-6-4-2-3-5-7(6)9-8;;/h2-5,9H,8H2,1H3;1H;1H2 |
Clave InChI |
GDHBEWJUENDAIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NN.O.Cl |
SMILES canónico |
CC1=CC=CC=C1NN.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



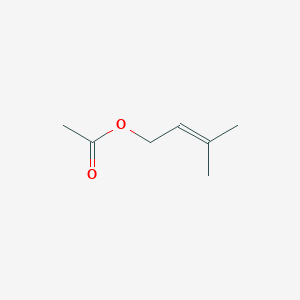

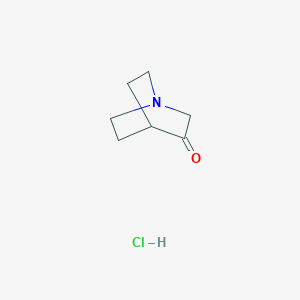
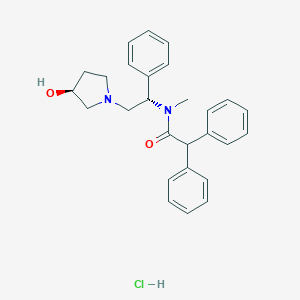
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)

